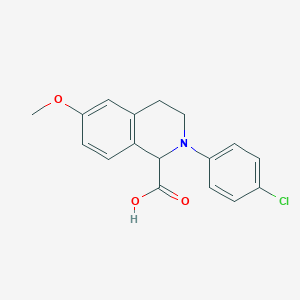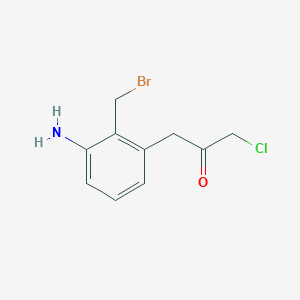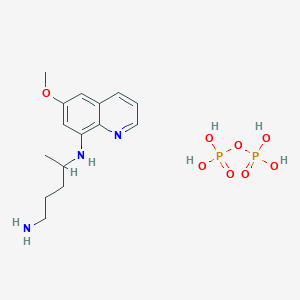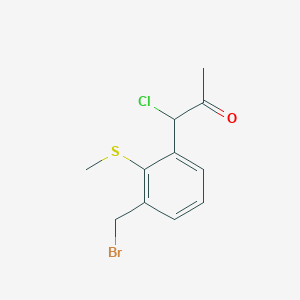![molecular formula C12H13NO8 B14065988 3-{[Bis(carboxymethyl)amino]methyl}-4,5-dihydroxybenzoic acid CAS No. 102038-87-9](/img/structure/B14065988.png)
3-{[Bis(carboxymethyl)amino]methyl}-4,5-dihydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-[[bis(carboxymethyl)amino]methyl]-4,5-dihydroxy- is a complex organic compound featuring a benzoic acid core with additional functional groups that enhance its chemical reactivity and potential applications. This compound is notable for its unique structure, which includes carboxymethyl and dihydroxy groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[[bis(carboxymethyl)amino]methyl]-4,5-dihydroxy- typically involves multi-step organic reactions. One common method includes the reaction of methyl benzoate with sodium hydroxide and ethanol under reflux conditions to form the intermediate benzoic acid . This intermediate can then undergo further functionalization to introduce the bis(carboxymethyl)amino and dihydroxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3-[[bis(carboxymethyl)amino]methyl]-4,5-dihydroxy- can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
Benzoic acid, 3-[[bis(carboxymethyl)amino]methyl]-4,5-dihydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of benzoic acid, 3-[[bis(carboxymethyl)amino]methyl]-4,5-dihydroxy- involves its interaction with molecular targets such as enzymes and receptors. The carboxymethyl and dihydroxy groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins . These interactions can modulate biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simpler analog with a single carboxyl group.
Salicylic acid: Contains a hydroxyl group ortho to the carboxyl group.
Phthalic acid: Features two carboxyl groups on an aromatic ring.
Uniqueness
Benzoic acid, 3-[[bis(carboxymethyl)amino]methyl]-4,5-dihydroxy- is unique due to its combination of carboxymethyl and dihydroxy groups, which confer distinct chemical reactivity and potential for diverse applications. This compound’s structure allows for multiple functionalizations, making it a valuable molecule in synthetic chemistry and various industrial applications .
Propriétés
Numéro CAS |
102038-87-9 |
|---|---|
Formule moléculaire |
C12H13NO8 |
Poids moléculaire |
299.23 g/mol |
Nom IUPAC |
3-[[bis(carboxymethyl)amino]methyl]-4,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C12H13NO8/c14-8-2-6(12(20)21)1-7(11(8)19)3-13(4-9(15)16)5-10(17)18/h1-2,14,19H,3-5H2,(H,15,16)(H,17,18)(H,20,21) |
Clé InChI |
PCFFYQSPGPEFIC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CN(CC(=O)O)CC(=O)O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-(3-chlorophenyl)-1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14065965.png)



![7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14065981.png)

